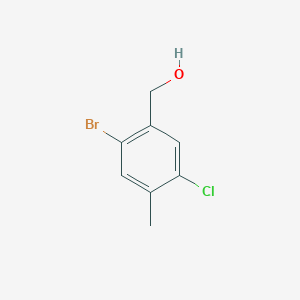

(2-Bromo-5-chloro-4-methylphenyl)methanol

Description

Contextualization of Halogenated Benzylic Alcohols in Modern Synthetic Methodologies

Halogenated benzylic alcohols are a pivotal class of compounds in modern organic synthesis due to the diverse reactivity imparted by the halogen and hydroxyl functional groups. The hydroxyl group can be readily transformed into other functionalities or can act as a directing group in subsequent reactions. The halogen atoms serve as versatile handles for various cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.

The presence of halogens on the aromatic ring influences the electronic properties of the molecule, which can in turn affect the reactivity of the benzylic alcohol. For instance, the electron-withdrawing nature of halogens can impact the acidity of the hydroxyl proton and the stability of potential carbocation intermediates.

Modern synthetic methods frequently employ halogenated benzylic alcohols as precursors for:

Cross-Coupling Reactions: The bromine and chlorine atoms can participate in reactions such as Suzuki, Heck, and Sonogashira couplings to introduce new carbon substituents.

Nucleophilic Substitution: The benzylic alcohol moiety can be converted into a good leaving group, facilitating nucleophilic substitution reactions to introduce a variety of functional groups. researchgate.net

Oxidation: The alcohol can be oxidized to the corresponding aldehyde or carboxylic acid, providing entry into a different class of compounds.

These transformations are fundamental in the construction of complex molecular architectures found in pharmaceuticals, agrochemicals, and functional materials. The chemoselectivity of these reactions is a key area of research, with methodologies being developed to selectively react at one functional group while leaving others intact. organic-chemistry.org

Overview of Aromatic Scaffolds in Advanced Organic Synthesis and Material Precursors

Aromatic scaffolds are fundamental building blocks in the design and synthesis of a vast array of organic molecules and materials. Their rigid, planar structures provide a well-defined framework for the spatial arrangement of functional groups, which is crucial for molecular recognition and biological activity. In medicinal chemistry, aromatic rings are ubiquitous in drug molecules, often serving as the core structure to which various pharmacophoric elements are attached.

The functionalization of these aromatic scaffolds with different substituents allows for the fine-tuning of their electronic and steric properties. This modulation is critical for optimizing the efficacy, selectivity, and pharmacokinetic profiles of drug candidates. The ability to introduce a variety of substituents in a controlled manner is a central theme in modern organic synthesis.

Beyond pharmaceuticals, functionalized aromatic scaffolds are integral to the development of advanced materials. They are used as precursors for:

Polymers: The properties of polymers can be tailored by incorporating specific aromatic monomers.

Organic Light-Emitting Diodes (OLEDs): The photophysical properties of organic materials used in OLEDs are heavily dependent on their aromatic core structures.

Sensors: Aromatic compounds can be designed to interact selectively with specific analytes, forming the basis of chemical sensors.

The rational design of these materials relies on a deep understanding of the relationship between the molecular structure of the aromatic scaffold and the resulting macroscopic properties. nih.govutk.edu

Research Significance and Academic Relevance of the (2-Bromo-5-chloro-4-methylphenyl)methanol Structural Motif

While extensive research on this compound itself is not widely published, the significance of its structural motif is highlighted by its close relation to key intermediates in the synthesis of pharmaceutically active compounds. A structurally similar compound, (2-Bromo-5-chloro-4-((5-ethylthiophen-2-yl)methyl)phenyl)methanol, has been identified as a key intermediate in the synthesis of LH-1801, an SGLT2 inhibitor. thieme-connect.comresearchgate.netthieme-connect.com SGLT2 inhibitors are a class of drugs used in the treatment of type 2 diabetes.

A Chinese patent further elaborates on the preparation and application of this intermediate for the synthesis of LH-1801, underscoring the industrial relevance of this particular arrangement of substituents on the phenyl ring. google.com The synthesis of this key intermediate involves multiple steps, including bromination, diazotization-Sandmeyer reaction, oxidation, and reduction, highlighting the complex synthetic pathways where such motifs are crucial. thieme-connect.com

The academic relevance of the this compound structural motif lies in its potential as a versatile building block for combinatorial chemistry and drug discovery. The presence of three distinct substituents (bromo, chloro, and methyl) in addition to the reactive benzylic alcohol offers multiple points for diversification, allowing for the creation of libraries of novel compounds to be screened for biological activity. The specific substitution pattern can influence the conformational preferences and electronic properties of the molecule, which are critical determinants of its interaction with biological targets.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2-bromo-5-chloro-4-methylphenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrClO/c1-5-2-7(9)6(4-11)3-8(5)10/h2-3,11H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYYBOAXQOAZGEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)CO)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1849315-99-6 | |

| Record name | (2-bromo-5-chloro-4-methylphenyl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Pathways and Methodologies for 2 Bromo 5 Chloro 4 Methylphenyl Methanol

Retrosynthetic Analysis of the (2-Bromo-5-chloro-4-methylphenyl)methanol Scaffold

Retrosynthetic analysis serves as a foundational strategy for devising logical and efficient synthetic routes by deconstructing a target molecule into simpler, more readily available precursors. ias.ac.inamazonaws.com For this compound, the primary retrosynthetic disconnections focus on the formation of the C-C bond between the aromatic ring and the hydroxymethyl group, as well as functional group interconversions.

A key disconnection strategy involves breaking the bond between the aromatic ring and the benzylic carbon. This leads to two principal synthetic approaches:

Carbonyl Precursor Route: This pathway identifies 2-bromo-5-chloro-4-methylbenzaldehyde (B1382935) nih.gov or the corresponding carboxylic acid as the immediate precursor. The target alcohol is then formed via a functional group interconversion, specifically the reduction of the carbonyl group. This is often the most direct and reliable approach, shifting the synthetic challenge to the preparation of the substituted benzaldehyde (B42025) or benzoic acid. ias.ac.in

One-Carbon Synthon Addition: This approach involves the formation of an organometallic reagent from a 1,2-dibromo-5-chloro-4-methylbenzene precursor, which would then react with a one-carbon electrophile like formaldehyde (B43269). A Grignard reagent is a common choice for this transformation. However, the regioselective formation of the organometallic species at the desired bromine-bearing carbon can be a significant challenge due to the presence of multiple halogen substituents.

A secondary level of analysis focuses on the synthesis of the key aromatic precursors. These are typically assembled through electrophilic aromatic substitution reactions on simpler, commercially available toluene (B28343) or xylene derivatives. ias.ac.in The sequence and choice of these reactions are dictated by the directing effects of the substituents to achieve the desired 1,2,4,5-substitution pattern.

Classical Synthetic Routes to Aryl Methanols

Traditional synthetic methods remain highly relevant for the preparation of substituted benzylic alcohols due to their robustness, scalability, and well-documented procedures.

Grignard Reagent Approaches to Substituted Benzylic Alcohols

The reaction of a Grignard reagent with formaldehyde is a classic and effective method for the one-carbon homologation of an aryl halide to a benzylic alcohol. youtube.com In the context of synthesizing this compound, this would theoretically involve the preparation of a (2-bromo-5-chloro-4-methylphenyl)magnesium halide. This Grignard reagent would then be treated with formaldehyde, followed by an acidic workup, to yield the target alcohol.

However, the practical application of this method is complicated by the substrate's structure. The formation of the Grignard reagent from 1,2-dibromo-5-chloro-4-methylbenzene or 2-bromo-5-chloro-1-iodotoluene would need to be highly regioselective. The relative reactivity of halogens in Grignard formation (I > Br > Cl) could be exploited, but the presence of multiple reactive sites can lead to mixtures of products or undesired side reactions like Wurtz coupling. orgsyn.org

Reduction Strategies for Corresponding Carbonyl Precursors

One of the most dependable and widely used methods for synthesizing benzylic alcohols is the reduction of the corresponding aldehydes or carboxylic acids. organic-chemistry.orgchemicalbook.com This approach benefits from the availability of a wide array of reducing agents with varying selectivities and reactivities.

The precursor, 2-bromo-5-chloro-4-methylbenzaldehyde, can be efficiently reduced to this compound using mild hydride reagents such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like methanol (B129727) or ethanol. This reaction is typically high-yielding and tolerates the presence of aryl halides. For the reduction of the corresponding 2-bromo-5-chloro-4-methylbenzoic acid, a more potent reducing agent like lithium aluminum hydride (LiAlH₄) or a borane (B79455) complex (e.g., BH₃·THF) is required. chemicalbook.com The choice between these precursors often depends on the ease of their own synthesis.

| Carbonyl Precursor | Reducing Agent | Solvent | Typical Conditions | Reference |

|---|---|---|---|---|

| 2-Bromo-5-chloro-4-methylbenzaldehyde | Sodium Borohydride (NaBH₄) | Methanol or Ethanol | 0°C to Room Temperature | chemicalbook.com |

| 2-Bromo-5-chloro-4-methylbenzoic acid | Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (THF) or Diethyl Ether | 0°C to Reflux | learncbse.in |

| 2-Bromo-5-chloro-4-methylbenzoic acid | Borane-THF Complex (BH₃·THF) | Tetrahydrofuran (THF) | 0°C to Room Temperature | chemicalbook.com |

Electrophilic Aromatic Substitution for Functionalization Precursors

The synthesis of the necessary carbonyl precursors relies heavily on electrophilic aromatic substitution (EAS) reactions to install the required substituents onto a simpler aromatic starting material. libretexts.orgmasterorganicchemistry.commsu.edu A plausible starting material could be 4-chloro-2-methylaniline (B164923) or 5-chloro-2-methylaniline.

A potential synthetic sequence could be:

Diazotization and Sandmeyer Reaction: Starting with 5-chloro-2-methylaniline, a diazotization reaction followed by a Sandmeyer reaction with CuBr would introduce the bromine atom, yielding 1-bromo-4-chloro-2-methylbenzene.

Formylation: The resulting 1-bromo-4-chloro-2-methylbenzene can then be formylated to introduce the aldehyde group. The Gattermann-Koch reaction (using CO and HCl with an AlCl₃/CuCl catalyst) or the Vilsmeier-Haack reaction (using POCl₃ and DMF) could be employed. The position of formylation is directed by the existing substituents. The methyl group is activating and ortho-, para-directing, while the halogens are deactivating but also ortho-, para-directing. The formyl group would likely be introduced at the position ortho to the methyl group and meta to the chlorine, yielding 2-bromo-5-chloro-4-methylbenzaldehyde. orgsyn.org

The regiochemical outcome of each EAS step is critical and must be carefully controlled by the directing effects of the substituents already present on the ring. youtube.com

Modern Catalytic Approaches in the Synthesis of Halogenated Aryl Methanols

Modern organic synthesis increasingly relies on transition-metal-catalyzed reactions, which offer high efficiency, functional group tolerance, and novel bond-forming capabilities.

Cross-Coupling Reactions for Aryl Halide Functionalization (e.g., Suzuki, Negishi)

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Negishi couplings, are powerful tools for C-C bond formation and could be adapted for the synthesis of this compound. nih.govresearchgate.net These methods could potentially introduce the hydroxymethyl group directly onto a pre-functionalized aryl halide.

Suzuki-Miyaura Coupling: This reaction would involve the coupling of a dihaloarene, such as 1,2-dibromo-5-chloro-4-methylbenzene, with a suitable boron-containing reagent like potassium acetoxymethyltrifluoroborate or a (hydroxymethyl)boronic acid ester. organic-chemistry.orgacs.org A key challenge is achieving site-selectivity. The C-Br bond is significantly more reactive than the C-Cl bond in typical palladium-catalyzed oxidative addition steps, allowing for selective coupling at the bromine positions. libretexts.org By carefully controlling the stoichiometry and reaction conditions, it might be possible to achieve mono-functionalization.

Negishi Coupling: The Negishi reaction couples an organozinc reagent with an organic halide. wikipedia.org A potential route would involve the reaction of 1,2-dibromo-5-chloro-4-methylbenzene with a (hydroxymethyl)zinc halide reagent in the presence of a palladium or nickel catalyst. nih.govnih.govresearchgate.net Similar to the Suzuki coupling, the differential reactivity of the C-Br and C-Cl bonds would be the primary means of controlling the regioselectivity of the reaction.

| Reaction Type | Aryl Halide Precursor | Coupling Partner | Typical Catalyst System | Potential Advantage | References |

|---|---|---|---|---|---|

| Suzuki-Miyaura Coupling | 1,2-Dibromo-5-chloro-4-methylbenzene | Potassium (acetoxymethyl)trifluoroborate | Pd(OAc)₂, SPhos, K₂CO₃ | Stability and availability of boronic acid derivatives | acs.orglibretexts.orgresearchgate.net |

| Negishi Coupling | 1,2-Dibromo-5-chloro-4-methylbenzene | (Hydroxymethyl)zinc halide | Pd(PPh₃)₄ or NiCl₂(dppe) | High reactivity of organozinc reagents | wikipedia.orgnih.govresearchgate.net |

Stereoselective and Enantioselective Methodologies in Benzylic Alcohol Synthesis

While "this compound" is an achiral molecule, the broader class of benzylic alcohols includes many chiral compounds that are significant in medicinal chemistry and materials science. The development of stereoselective and enantioselective synthetic methods is therefore crucial. These methods aim to control the three-dimensional arrangement of atoms, producing a specific stereoisomer of a chiral molecule.

Enantioselective approaches for synthesizing chiral benzylic alcohols often involve asymmetric catalysis, where a small amount of a chiral catalyst directs the reaction to favor one enantiomer over the other. Key strategies include:

Asymmetric Reduction of Prochiral Ketones: This is a common method for producing chiral secondary alcohols. It involves the use of chiral reducing agents or catalysts. For instance, chiral iron and manganese porphyrin catalysts have been used for the enantioselective benzylic monooxygenation of substrates like ethylbenzene. acs.org

Asymmetric Addition of Organometallic Reagents to Aldehydes: Chiral catalysts can mediate the addition of organozinc, organolithium, or Grignard reagents to aldehydes, resulting in optically active secondary alcohols. organic-chemistry.org For example, the asymmetric addition of phenyl groups from diphenylzinc (B92339) to ketones can achieve high enantioselectivity using a catalyst generated from a dihydroxy bis(sulfonamide) ligand and titanium tetraisopropoxide. organic-chemistry.org

Enantioselective C-H Oxidation: Direct oxidation of a benzylic C-H bond to a C-OH group with stereocontrol is a highly desirable but challenging transformation. Research has explored enzymes and biomimetic catalysts, such as cytochrome P450 enzymes and chiral iron porphyrin complexes, to achieve this. acs.org

These methodologies provide a framework for the potential synthesis of chiral derivatives of "this compound" by introducing a stereocenter, for instance, through the reduction of a corresponding ketone precursor.

Green Chemistry and Sustainable Protocols in this compound Synthesis

Green chemistry principles focus on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.gov For the synthesis of benzylic alcohols, this involves employing safer solvents, minimizing waste, and maximizing energy efficiency. nih.govacs.org

Traditional organic syntheses often rely on volatile and hazardous organic solvents. Green alternatives focus on using water, supercritical fluids, or solvent-free conditions. nih.govmdpi.commdpi.com

Aqueous Medium Reactions: Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. Methodologies have been developed for the oxidation of benzyl (B1604629) alcohols in an aqueous acetic acid medium. orientjchem.org Biocatalytic approaches, using whole cells or enzymes, can also be performed in aqueous systems, offering a sustainable route for converting benzaldehyde derivatives to benzylic alcohols. nih.gov For example, a marine bacterium has been used for the conversion of benzaldehyde to benzyl alcohol in an aqueous system, which can be enhanced by creating a two-phase system with solvents like n-hexane to improve substrate solubility and conversion rates. nih.gov

Solvent-Free Reactions: Conducting reactions without a solvent minimizes waste and can simplify purification processes. mdpi.commdpi.com The aerobic oxidation of benzyl alcohol derivatives has been successfully demonstrated under solvent-free conditions using catalysts like palladium oxide supported on ceria nanorods. mdpi.com Another approach involves mechanochemistry, where mechanical force (ball milling) is used to drive reactions between solid reagents, eliminating the need for solvents entirely. units.it

The following table summarizes various green synthetic protocols for benzylic alcohols.

| Method | Catalyst/Reagent | Solvent | Key Features |

| Metal-Free Coupling | Diazoalkanes from p-toluenesulfonylhydrazones | Water | Avoids metal catalysts and organic solvents; can be enhanced with microwave irradiation. organic-chemistry.org |

| Aerobic Oxidation | Palladium Oxide on Ceria Nanorods | Solvent-Free | Utilizes air as the oxidant; compatible with various substituted benzyl alcohols. mdpi.com |

| Biocatalysis | Whole-cell (e.g., marine bacterium) | Aqueous | Sustainable production from renewable resources under mild conditions. nih.gov |

| Mechanochemical Oxidation | Copper-supported catalysts and TEMPO | Solvent-Free | Reduces reaction time and energy use; simplifies product extraction. units.it |

| Acidified Dichromate Oxidation | Acidified Dichromate | Aqueous Acetic Acid | Provides selective oxidation to the corresponding aldehyde without over-oxidation. orientjchem.org |

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. wikipedia.orgjocpr.com Reactions with high atom economy, such as addition reactions, are preferred as they generate minimal byproducts. wikipedia.orgjocpr.com

Strategies to improve atom economy and minimize waste in the synthesis of benzylic alcohols include:

Catalytic Reactions: Using catalysts instead of stoichiometric reagents reduces waste significantly, as the catalyst is used in small amounts and can often be recycled. primescholars.com For example, catalytic hydrogenation is a highly atom-economical reaction. wikipedia.org

Designing Efficient Reactions: Addition reactions, rearrangements, and cycloadditions are inherently more atom-economical than substitution or elimination reactions, which generate stoichiometric byproducts. primescholars.com

Waste Reduction: The E-factor (Environmental Factor) is a metric used to quantify the amount of waste produced per unit of product. mdpi.com Processes with a low E-factor are considered more sustainable. Solvent-free reactions and the use of air as an oxidant can dramatically lower the E-factor in benzyl alcohol oxidation. mdpi.com

For the synthesis of "this compound," applying these principles would involve choosing a synthetic route that maximizes the incorporation of atoms from the starting materials into the final product, such as the direct C-H oxidation of a precursor, thereby avoiding multi-step syntheses with protecting groups that generate more waste.

Continuous Flow Synthesis of Substituted Benzylic Alcohols

Continuous flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. mdpi.com This technology offers several advantages over traditional batch processing, including enhanced safety, better process control, improved efficiency, and easier scalability. mdpi.comnih.gov

The synthesis of substituted benzylic alcohols can benefit significantly from continuous flow technology:

Improved Safety and Control: Many reactions, such as those involving highly reactive organometallic reagents or hazardous oxidants, can be performed more safely in flow reactors due to the small reaction volumes and superior heat and mass transfer. uni-muenchen.denih.gov For instance, the Swern oxidation of benzyl alcohol, which typically requires cryogenic temperatures (-70 °C) in batch, can be conducted at near-room temperature in a continuous flow microreactor with significantly reduced residence times. tubitak.gov.tr

Enhanced Efficiency and Productivity: Flow chemistry allows for rapid optimization of reaction parameters (temperature, pressure, residence time) and can lead to higher yields and selectivities. nih.govacs.org The integration of multiple reaction steps into a single, continuous process ("telescoping") eliminates the need for isolating and purifying intermediates, saving time and resources. nih.gov

Scalability: Scaling up production in a flow system is often as simple as running the reactor for a longer period or using multiple reactors in parallel, which is more straightforward than scaling up batch reactors. nih.gov Multigram quantities of benzylic ketones and aldehydes have been produced using scalable flow photooxidation processes. nih.govacs.org

The table below highlights examples of continuous flow applications in the synthesis of benzylic alcohols and related compounds.

| Reaction Type | Key Features | Reactor Type | Productivity/Yield |

| Swern Oxidation | Operates at near room temperature instead of -70°C; residence time in milliseconds. tubitak.gov.tr | Caterpillar Split-Recombine Micro Mixer | 84.7% yield |

| Aerobic Photo-oxidation | Uses compressed air as a safe oxidant; residence time < 1 minute. nih.gov | Corning AFR photoreactor | Scalable to multigram quantities |

| Grignard Addition | Telescoped with an acylation step to produce a precursor in high throughput. nih.gov | Peristaltic pump system with fluoropolymer tubes | 7 g·h⁻¹ |

| Benzylic Sodiations | On-demand preparation of reactive organosodium reagents for subsequent reactions. uni-muenchen.de | Sodium packed-bed reactor | 62–98% isolated yields for alcohol products |

Applying continuous flow synthesis to "this compound" could involve the reduction of the corresponding aldehyde or the direct oxidation of 5-bromo-2-chloro-1,4-dimethylbenzene in a flow reactor, offering a safer, more efficient, and scalable manufacturing process.

Reactivity and Transformation of 2 Bromo 5 Chloro 4 Methylphenyl Methanol

Reactions Involving the Benzylic Hydroxyl Group

The benzylic hydroxyl group is a primary alcohol, and its position adjacent to the aromatic ring confers specific reactivity, allowing for oxidation, derivatization through esterification and etherification, and conversion to other functional groups via nucleophilic substitution.

The primary alcohol moiety of (2-Bromo-5-chloro-4-methylphenyl)methanol can be selectively oxidized to form either the corresponding aldehyde, 2-bromo-5-chloro-4-methylbenzaldehyde (B1382935), or the carboxylic acid, 2-bromo-5-chloro-4-methylbenzoic acid, depending on the choice of oxidizing agent and reaction conditions.

Mild oxidizing agents are required to stop the oxidation at the aldehyde stage. Reagents such as Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are effective for this transformation. A particularly relevant example involves the oxidation of the closely related compound, 2-bromo-5-chloromethanol, to 2-bromo-5-chlorobenzaldehyde (B66733) using a catalytic system of NaClO and TEMPO (tetramethylpiperidine-1-oxyl), which achieves the conversion with high efficiency. google.com

To achieve full oxidation to the carboxylic acid, stronger oxidizing agents are necessary. Common reagents for this purpose include potassium permanganate (B83412) (KMnO₄), or chromic acid (H₂CrO₄), often generated in situ from chromium trioxide (CrO₃) in aqueous sulfuric acid. These powerful oxidants will convert the primary alcohol directly to the carboxylic acid. The synthesis of 2-bromo-5-chloro-benzoic acid from related precursors like 2-chloro-5-bromo benzotrichloride (B165768) via hydrolysis demonstrates the stability of the halogenated ring under harsh oxidative or hydrolytic conditions. google.com

| Product | Typical Reagents | Reaction Type | Reference |

|---|---|---|---|

| 2-Bromo-5-chloro-4-methylbenzaldehyde | PCC, DMP, TEMPO/NaClO | Partial Oxidation | google.com |

| 2-Bromo-5-chloro-4-methylbenzoic acid | KMnO₄, H₂CrO₄ | Full Oxidation | google.com |

The hydroxyl group can readily undergo esterification and etherification to produce a variety of derivatives.

Esterification is typically achieved by reacting the alcohol with an acyl chloride or a carboxylic anhydride (B1165640) in the presence of a base, such as pyridine (B92270) or triethylamine. iiste.orgchemguide.co.uk The reaction involves a nucleophilic acyl substitution, where the oxygen of the benzylic alcohol attacks the electrophilic carbonyl carbon of the acylating agent. pearson.com This method is highly efficient and provides a straightforward route to the corresponding esters. researchgate.net

Etherification is most commonly performed via the Williamson ether synthesis. wikipedia.org This two-step process begins with the deprotonation of the benzylic alcohol using a strong base, such as sodium hydride (NaH), to form a nucleophilic alkoxide ion. This alkoxide then displaces a halide from a primary alkyl halide (e.g., methyl iodide or ethyl bromide) in an Sₙ2 reaction to form the ether. masterorganicchemistry.comyoutube.com This method is versatile for preparing a range of alkyl ethers. organic-chemistry.org

| Reaction Type | Reactant | Base/Catalyst | Product Class | Reference |

|---|---|---|---|---|

| Esterification | Acyl Chloride (R-COCl) | Pyridine or Et₃N | Benzylic Ester | iiste.orgpearson.com |

| Etherification | Alkyl Halide (R'-X) | NaH (or other strong base) | Benzylic Ether | wikipedia.orgmasterorganicchemistry.com |

For nucleophilic substitution to occur at the benzylic carbon, the hydroxyl group must first be converted into a better leaving group. A common strategy is the transformation of the alcohol into a benzylic halide, such as (2-bromo-5-chloro-4-methylphenyl)methyl bromide. This can be achieved using reagents like phosphorus tribromide (PBr₃) or a combination of carbon tetrabromide (CBr₄) and triphenylphosphine (B44618) (PPh₃). rsc.org

Once the benzylic bromide is formed, it becomes an excellent substrate for Sₙ2 reactions. A wide range of nucleophiles, including cyanides (CN⁻), azides (N₃⁻), and thiolates (RS⁻), can then be introduced to displace the bromide and form new carbon-carbon, carbon-nitrogen, or carbon-sulfur bonds, respectively. The Sₙ2 mechanism is favored due to the primary nature of the benzylic carbon.

Reactions of the Halogenated Aromatic Ring

The aromatic ring of this compound contains two different halogen atoms, bromine and chlorine, which provides opportunities for selective functionalization, primarily through palladium-catalyzed cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. wikipedia.orglibretexts.orglibretexts.org In substrates containing multiple different halogens, the selectivity of the reaction is determined by the relative rates of oxidative addition of the C-X bond to the palladium(0) catalyst. The bond dissociation energy follows the trend C–I > C–Br > C–Cl, making the C–Br bond significantly more reactive than the C–Cl bond in these reactions. nih.gov

Consequently, this compound is expected to undergo selective cross-coupling at the C-Br position, leaving the C-Cl bond intact for potential subsequent transformations. The benzylic alcohol group is generally compatible with many cross-coupling conditions, although protection may be required in some cases.

Suzuki-Miyaura Coupling : This reaction would involve coupling with an organoboron reagent (e.g., an arylboronic acid) in the presence of a palladium catalyst and a base to form a biaryl structure. nih.govorganic-chemistry.org

Heck Reaction : Coupling with an alkene under palladium catalysis would yield a substituted stilbene-like derivative. organic-chemistry.orgrsc.orglibretexts.org

Sonogashira Coupling : Reaction with a terminal alkyne, co-catalyzed by palladium and copper(I), would introduce an alkynyl group at the 2-position of the ring. organic-chemistry.orgresearchgate.net

| Reaction Name | Coupling Partner | Catalyst System | Bond Formed | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ | Pd(0) catalyst, Base | Aryl-Aryl | libretexts.orgnih.gov |

| Heck | Alkene | Pd(0) catalyst, Base | Aryl-Vinyl | wikipedia.orgorganic-chemistry.org |

| Sonogashira | Terminal Alkyne | Pd(0) catalyst, Cu(I) co-catalyst, Base | Aryl-Alkynyl | libretexts.orgorganic-chemistry.org |

Nucleophilic aromatic substitution (SₙAr) is a substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org However, this reaction typically requires the presence of strong electron-withdrawing groups (such as nitro, cyano, or carbonyl groups) positioned ortho or para to the leaving group. pressbooks.pubnumberanalytics.com These groups are necessary to stabilize the negatively charged intermediate, known as the Meisenheimer complex, which is formed during the reaction. youtube.com

The aromatic ring of this compound lacks such strong activating groups. The substituents present are a bromine atom, a chlorine atom, a methyl group, and a hydroxymethyl group. The methyl group is electron-donating, which deactivates the ring towards nucleophilic attack. While halogens are inductively withdrawing, they are not sufficiently powerful to enable SₙAr under standard conditions. Therefore, SₙAr reactions are generally not a viable strategy for the functionalization of this particular compound. wikipedia.orgpressbooks.pub

Directed Ortho Metalation (DoM) Strategies for Further Functionalization

Directed Ortho Metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. The strategy relies on the presence of a directing metalation group (DMG) that coordinates with an organolithium base, facilitating deprotonation at an adjacent ortho position. In the case of this compound, the hydroxymethyl group first needs to be protected, as the acidic proton of the alcohol would quench the strong base. A common protecting group for this purpose is a silyl (B83357) ether, such as a tert-butyldimethylsilyl (TBDMS) ether.

Once protected, the molecule presents several potential directing groups: the bromo, chloro, and protected hydroxymethyl groups. The relative directing ability of these groups, along with steric hindrance, would determine the site of lithiation. The generally accepted order of directing ability for relevant groups is OCH₂-Protecting Group > Br > Cl.

The bromine atom at the 2-position is a moderately effective DMG. Lithiation would be expected to occur at the 3-position. However, the bulky protecting group on the hydroxymethyl group at the 1-position could sterically hinder access to this site. The chloro group at the 5-position is a weaker directing group compared to bromine.

Hypothetical DoM Reaction and Subsequent Functionalization:

| Step | Reagent/Condition | Position of Lithiation | Potential Electrophile (E+) | Product |

| 1 | 1. n-BuLi or s-BuLi, THF, -78 °C | 3-position (ortho to Bromine) | 1. DMF | 2-Bromo-5-chloro-4-methyl-3-formylphenyl)methanol (after deprotection) |

| 2. I₂ | (2-Bromo-5-chloro-3-iodo-4-methylphenyl)methanol (after deprotection) | |||

| 3. Me₃SiCl | (2-Bromo-5-chloro-4-methyl-3-(trimethylsilyl)phenyl)methanol (after deprotection) |

It is important to note that the conditions, particularly the choice of base and temperature, would need to be carefully optimized to achieve regioselectivity and avoid side reactions such as halogen-lithium exchange.

Halogen-Dance Reactions (if applicable)

Halogen-dance reactions involve the base-induced migration of a halogen atom on an aromatic ring. This typically occurs when a lithiated species is in equilibrium with its isomers, with the thermodynamic stability of the lithiated intermediate driving the rearrangement. For a halogen dance to be applicable to this compound, deprotonation would need to occur.

Given the substitution pattern, a halogen dance is a plausible, albeit complex, potential reaction pathway. If deprotonation were to occur at the 3-position (ortho to the bromine), a subsequent "dance" of the bromine atom to the thermodynamically more stable position could theoretically happen. However, predicting the outcome is challenging due to the multiple substituents influencing the stability of the potential lithiated intermediates. The presence of both bromine and chlorine adds another layer of complexity, as a chlorine dance is also a theoretical possibility, though less common than bromine migration. The reaction is highly dependent on the specific base used, the solvent system, and the temperature.

Reactivity of the Aromatic Methyl Group

The methyl group on the aromatic ring is susceptible to a variety of transformations, primarily involving free radical reactions or oxidation.

Free-Radical Halogenation: Under UV light or in the presence of a radical initiator like AIBN, the methyl group can undergo free-radical halogenation. This would lead to the substitution of one or more hydrogen atoms with a halogen, typically bromine or chlorine.

Oxidation: The methyl group can be oxidized to a variety of functional groups, including a formyl group, a carboxylic acid, or a hydroxymethyl group (though the starting material already possesses one). The choice of oxidizing agent determines the final product.

| Transformation | Reagent/Condition | Product |

| Monobromination | N-Bromosuccinimide (NBS), AIBN, CCl₄, reflux | (2-Bromo-5-chloro-4-(bromomethyl)phenyl)methanol |

| Oxidation to Aldehyde | Ceric ammonium (B1175870) nitrate (B79036) (CAN) | (2-Bromo-5-chloro-4-formylphenyl)methanol |

| Oxidation to Carboxylic Acid | Potassium permanganate (KMnO₄), heat | 2-Bromo-5-chloro-4-(hydroxymethyl)benzoic acid |

These transformations of the methyl group offer additional avenues for diversifying the structure of this compound.

Multi-step Reaction Sequences and Cascade Reactions Involving this compound as an Intermediate

While no specific multi-step syntheses or cascade reactions directly employing this compound are prominently documented in readily available literature, its structure suggests its potential as a key intermediate in the synthesis of more complex molecules. The orthogonal reactivity of its functional groups (the hydroxymethyl group, the methyl group, and the two different halogen atoms) allows for a stepwise and selective functionalization.

For example, the hydroxymethyl group could be oxidized to an aldehyde, which could then participate in a variety of carbon-carbon bond-forming reactions such as Wittig reactions or aldol (B89426) condensations. Subsequently, the halogen atoms could be utilized in cross-coupling reactions (e.g., Suzuki, Heck, or Sonogashira couplings) to introduce new aryl, vinyl, or alkynyl substituents. The different reactivity of bromine and chlorine in these cross-coupling reactions (bromine being more reactive) could allow for selective functionalization.

A hypothetical multi-step sequence could be:

Oxidation of the hydroxymethyl group to an aldehyde.

Wittig reaction to form an alkene.

Suzuki coupling at the more reactive bromo position.

Further functionalization of the chloro position or the methyl group.

Cascade reactions, which involve multiple bond-forming events in a single synthetic operation, could also be envisioned. For instance, a palladium-catalyzed cross-coupling reaction could be followed by an intramolecular cyclization, where the newly introduced substituent reacts with another functional group on the molecule.

Mechanistic Investigations of Key Transformations of this compound

Detailed mechanistic investigations for transformations of this compound are not extensively reported. However, the mechanisms of the potential key transformations can be inferred from well-established principles in organic chemistry.

Directed Ortho Metalation (DoM): The mechanism involves the coordination of a strong lithium base (e.g., n-BuLi) to the oxygen of the protected hydroxymethyl group (the DMG). This coordination pre-positions the base for the abstraction of a proton from the ortho position (the 6-position). The resulting ortho-lithiated species is then trapped by an electrophile.

Free-Radical Bromination of the Methyl Group: This reaction proceeds via a classic free-radical chain mechanism involving three steps:

Initiation: A radical initiator (e.g., AIBN or UV light) generates a bromine radical from NBS.

Propagation: The bromine radical abstracts a hydrogen atom from the methyl group to form a resonance-stabilized benzylic radical and HBr. This benzylic radical then reacts with another molecule of NBS to form the brominated product and a new bromine radical, continuing the chain.

Termination: The reaction is terminated by the combination of any two radicals.

Palladium-Catalyzed Cross-Coupling (e.g., Suzuki Reaction): The generally accepted mechanism for the Suzuki coupling at the bromo position would involve:

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the C-Br bond to form a Pd(II) species.

Transmetalation: The organoborane reagent transfers its organic group to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium complex are eliminated to form the new C-C bond, regenerating the Pd(0) catalyst.

Understanding these fundamental mechanisms is crucial for predicting the outcome of reactions involving this compound and for designing synthetic routes that utilize this versatile intermediate.

Advanced Spectroscopic and Analytical Characterization Methodologies for 2 Bromo 5 Chloro 4 Methylphenyl Methanol and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Complex Products

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules. For (2-Bromo-5-chloro-4-methylphenyl)methanol, both ¹H and ¹³C NMR provide critical data regarding the connectivity and chemical environment of each atom.

In a typical ¹H NMR spectrum, the protons on the aromatic ring would appear as distinct signals. Due to the substitution pattern, two aromatic protons remain, and they would likely appear as singlets, with their chemical shifts influenced by the electronic effects of the bromine, chlorine, methyl, and methanol (B129727) substituents. The methyl (–CH₃) protons would also produce a singlet, typically in the range of 2.0-2.5 ppm. The methylene (B1212753) protons (–CH₂–) of the methanol group would give rise to a singlet, expected around 4.5-5.0 ppm, while the hydroxyl (–OH) proton's signal would be a broad singlet whose position is concentration and solvent-dependent.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. Each unique carbon atom in the molecule would produce a distinct signal. The chemical shifts would confirm the presence of the aromatic ring, the methyl group, and the hydroxymethyl carbon.

For more complex derivatives or to resolve ambiguities in signal assignment, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed. These experiments establish correlations between protons and carbons, allowing for a complete and confident structural elucidation.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Functional Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic-H | ~7.3 - 7.6 | Singlet |

| Aromatic-H | ~7.1 - 7.4 | Singlet |

| Methylene (–CH₂OH) | ~4.6 | Singlet |

| Hydroxyl (–OH) | Variable | Broad Singlet |

| Methyl (–CH₃) | ~2.3 | Singlet |

High-Resolution Mass Spectrometry Techniques in Elucidating Reaction Products and Impurities

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy and for identifying unknown reaction products and impurities. nih.gov For halogenated compounds, mass spectrometry provides particularly distinctive data due to the isotopic distribution of chlorine and bromine. libretexts.orglibretexts.org

The molecular formula of this compound is C₈H₈BrClO. uni.lu HRMS can measure the mass of the molecular ion with enough precision to confirm this elemental composition. The most revealing feature in the mass spectrum is the isotopic cluster pattern of the molecular ion. Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio, while bromine has two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. libretexts.orglibretexts.org A molecule containing one atom of each halogen will therefore exhibit a characteristic cluster of peaks at M+, [M+2]+, and [M+4]+, with relative intensities dictated by the statistical combination of these isotopes.

Table 2: Theoretical Isotopic Pattern for the Molecular Ion of this compound

| Ion | Isotopic Composition | Relative Mass (Da) | Predicted Relative Intensity (%) |

| M+ | C₈H₈³⁵Cl⁷⁹BrO | 233.9447 | 75.7 |

| [M+2]+ | C₈H₈³⁷Cl⁷⁹BrO / C₈H₈³⁵Cl⁸¹BrO | 235.9418 | 100.0 |

| [M+4]+ | C₈H₈³⁷Cl⁸¹BrO | 237.9388 | 24.6 |

Beyond the molecular ion, the fragmentation pattern provides structural clues. For a benzyl (B1604629) alcohol derivative, common fragmentation pathways include the loss of a water molecule or the formation of a substituted benzyl or tropylium (B1234903) cation. These fragment ions will also exhibit isotopic patterns if they retain the halogen atoms, aiding in their identification.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Reaction Monitoring

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify functional groups within a molecule. libretexts.orgyoutube.com These methods are valuable for confirming the presence of key structural features in this compound and for monitoring the progress of reactions, such as its synthesis or subsequent conversion.

The IR spectrum of this compound would be dominated by a strong, broad absorption band in the 3200-3600 cm⁻¹ region, which is characteristic of the O–H stretching vibration of the alcohol group. libretexts.org Other key absorptions include aromatic C–H stretching just above 3000 cm⁻¹, aliphatic C–H stretching from the methyl and methylene groups just below 3000 cm⁻¹, and aromatic C=C stretching vibrations in the 1450–1600 cm⁻¹ range. theaic.orgresearchgate.net The C–O stretching of the primary alcohol would appear in the 1000-1260 cm⁻¹ region. The vibrations corresponding to the C–Br and C–Cl bonds would be found in the fingerprint region, typically below 800 cm⁻¹. theaic.org

Raman spectroscopy provides complementary information. While the O-H stretch is typically weak in Raman spectra, the aromatic C=C stretching bands are often strong and provide clear markers for the phenyl ring. researchgate.net Raman spectroscopy can be particularly useful for monitoring reactions in aqueous media, as water is a weak Raman scatterer. libretexts.org

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | IR Frequency Range (cm⁻¹) | Raman Frequency Range (cm⁻¹) |

| O–H Stretch (Alcohol) | 3200–3600 (Broad, Strong) | Weak |

| Aromatic C–H Stretch | 3000–3100 (Medium) | Medium-Strong |

| Aliphatic C–H Stretch | 2850–3000 (Medium) | Medium-Strong |

| Aromatic C=C Stretch | 1450–1600 (Medium-Strong) | Strong |

| C–O Stretch (Alcohol) | 1000–1260 (Strong) | Weak-Medium |

| C–Cl Stretch | 600–800 (Strong) | Medium |

| C–Br Stretch | 500–600 (Strong) | Medium |

X-ray Crystallography of this compound Derivatives for Absolute Structure Determination

X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a molecule in the solid state. thieme-connect.de By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound or its derivative, it is possible to map the electron density and thus determine the precise positions of all atoms, as well as bond lengths, bond angles, and torsional angles. researchgate.net

For chiral derivatives of this compound, X-ray crystallography is the most reliable technique for determining the absolute configuration. The presence of the bromine atom is particularly advantageous in this regard. Heavy atoms like bromine cause anomalous scattering of X-rays, an effect that can be used to unambiguously distinguish between a molecule and its non-superimposable mirror image (enantiomer). thieme-connect.de

While obtaining a single crystal suitable for X-ray diffraction can be a challenge, the resulting structural data is unparalleled in its detail. It not only confirms the molecular constitution but also provides insights into intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and π–π stacking of the aromatic rings, which govern the crystal packing arrangement. nih.govresearchgate.net

Chromatographic Techniques for Purity Assessment and Isolation in Research Contexts (e.g., HPLC, GC)

Chromatographic techniques are essential for separating mixtures, assessing the purity of a compound, and isolating products in a research setting. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are well-suited for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC) is a versatile technique that does not require the analyte to be volatile. For this compound, a reversed-phase HPLC method would likely be employed. In this setup, the compound is dissolved in a suitable solvent and pumped through a column packed with a nonpolar stationary phase (e.g., C18-silica). A polar mobile phase, such as a mixture of water and acetonitrile (B52724) or methanol, is used to elute the compound. oup.com Because of its aromatic ring, the compound can be readily detected by a UV-Vis spectrophotometer. HPLC is highly effective for assessing purity and quantifying the compound in reaction mixtures.

Table 4: Comparison of GC and HPLC for Analysis

| Feature | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |

| Principle | Partitioning between a mobile gas phase and a stationary liquid/solid phase. | Partitioning between a mobile liquid phase and a stationary solid phase. |

| Analyte Requirement | Volatile and thermally stable. | Soluble in the mobile phase. |

| Typical Column | Fused silica (B1680970) capillary column (e.g., DB-5). | Packed column (e.g., C18). |

| Common Detector | FID, Mass Spectrometer (MS). | UV-Vis, Diode Array Detector (DAD), MS. |

| Primary Use | Purity assessment of volatile compounds, analysis of residual solvents. semanticscholar.org | Purity assessment, quantification, preparative isolation. |

Theoretical and Computational Studies of 2 Bromo 5 Chloro 4 Methylphenyl Methanol

Quantum Chemical Calculations of Electronic Structure and Molecular Orbitals (HOMO-LUMO analysis)

Quantum chemical calculations are fundamental to understanding the electronic makeup of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy levels of molecular orbitals. A key aspect of this analysis is the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and stability. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates that the molecule is more prone to chemical reactions.

For (2-Bromo-5-chloro-4-methylphenyl)methanol, the distribution of HOMO and LUMO orbitals would likely be influenced by the substituted benzene (B151609) ring. The electron-donating methyl and hydroxymethyl groups and the electron-withdrawing bromine and chlorine atoms would affect the electron density distribution across the aromatic system. Computational methods like Density Functional Theory (DFT) are often employed to calculate these orbital energies and visualize their spatial distribution. researchgate.net

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

Conformational Analysis and Energy Landscapes

Conformational analysis involves identifying the most stable three-dimensional arrangements (conformers) of a molecule and mapping their relative energies. Molecules can exist in various spatial orientations due to the rotation around single bonds. For this compound, rotation around the C-C bond connecting the hydroxymethyl group to the benzene ring is of particular interest.

Computational methods can be used to systematically rotate this bond and calculate the potential energy at each step, generating a potential energy surface or energy landscape. The minima on this landscape correspond to stable conformers, while the maxima represent the energy barriers (transition states) for interconversion between them. This analysis helps in understanding the molecule's flexibility and the predominant shapes it adopts under different conditions.

Reaction Mechanism Predictions and Transition State Analysis using Computational Methods

Computational chemistry is an invaluable tool for predicting the pathways of chemical reactions. By modeling the interaction of this compound with other reactants, it is possible to map out potential reaction mechanisms step-by-step. This involves locating the transition states, which are high-energy intermediates that connect reactants to products. vaia.com

Structure-Reactivity Relationship Elucidation through Density Functional Theory (DFT)

Density Functional Theory (DFT) is a widely used computational method that relates the electron density of a molecule to its energy. researchgate.net DFT calculations can provide deep insights into how the specific arrangement of atoms and functional groups in this compound influences its reactivity.

By calculating descriptors such as electrostatic potential maps, atomic charges, and frontier orbital densities, DFT can identify the most reactive sites within the molecule. For example, an electrostatic potential map would visualize electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In this compound, the oxygen of the hydroxyl group would likely be an electron-rich site, while the carbon atoms attached to the electronegative bromine and chlorine atoms would be electrophilic centers. These insights are crucial for predicting how the molecule will interact with other chemical species. mdpi.com

Spectroscopic Property Prediction and Validation using Computational Models

Computational models can predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and UV-Visible absorption spectra. These predictions are highly valuable for interpreting experimental spectra and confirming the structure of a synthesized compound.

For this compound, computational methods could predict the ¹H and ¹³C NMR chemical shifts for each unique proton and carbon atom. The calculated vibrational frequencies in an IR spectrum would correspond to the stretching and bending modes of its various bonds (e.g., O-H, C-H, C-Br, C-Cl). Comparing these predicted spectra with experimental data provides a powerful method for structural validation. While predicted data from computational software exists, specific, peer-reviewed spectroscopic predictions for this molecule are not readily found in the literature. However, databases like PubChem do provide predicted collision cross-section values, which are relevant for mass spectrometry. uni.luuni.lu

Table 2: Predicted Collision Cross Section (CCS) Data for this compound (Source: PubChem. This data is predicted using computational models.)

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 234.95200 | 137.4 |

| [M+Na]⁺ | 256.93394 | 151.5 |

| [M-H]⁻ | 232.93744 | 143.1 |

| [M+NH₄]⁺ | 251.97854 | 159.9 |

Applications and Role of 2 Bromo 5 Chloro 4 Methylphenyl Methanol in Specialized Chemical Research

(2-Bromo-5-chloro-4-methylphenyl)methanol as a Key Intermediate in Complex Organic Synthesis

In the realm of complex organic synthesis, this compound serves as a valuable building block. Its utility stems from the presence of multiple reactive sites that can be selectively functionalized. The hydroxyl group of the methanol (B129727) substituent can undergo a variety of transformations, including oxidation to an aldehyde or carboxylic acid, esterification, or conversion to an ether. These transformations are fundamental in the construction of more complex molecular architectures.

Furthermore, the bromine and chlorine atoms on the aromatic ring are amenable to a wide range of cross-coupling reactions. These reactions, often catalyzed by transition metals such as palladium, allow for the formation of new carbon-carbon and carbon-heteroatom bonds. This capability is crucial for the synthesis of complex molecules with tailored electronic and steric properties. The differential reactivity of the bromo and chloro substituents can also be exploited for sequential and site-selective modifications. While specific examples of its use in the synthesis of named complex molecules are not prevalent in the literature, its structural motifs are found in various advanced intermediates.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1849315-99-6 |

| Molecular Formula | C₈H₈BrClO |

| Molecular Weight | 235.51 g/mol |

| Appearance | Solid (form may vary) |

| Solubility | Soluble in common organic solvents such as methanol, ethanol, and dichloromethane. |

Utilization in the Development of Advanced Materials

The unique combination of a reactive alcohol function and halogenated aromatic ring makes this compound a candidate for the development of advanced materials.

Precursor for Monomers in Polymer Science (e.g., conjugated polymers)

Conjugated polymers are a class of organic materials with interesting electronic and optical properties, finding applications in areas such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The synthesis of these materials often relies on the polymerization of functionalized aromatic monomers.

This compound can be envisioned as a precursor to such monomers. The hydroxyl group can be modified to introduce polymerizable functionalities, while the halogen atoms provide handles for cross-coupling polymerization techniques, such as Suzuki, Stille, or Heck coupling reactions. The substitution pattern on the phenyl ring can influence the resulting polymer's conformation and, consequently, its electronic properties. However, specific research detailing the synthesis and polymerization of monomers derived from this compound is not widely reported.

Scaffolds for Supramolecular Assemblies

Supramolecular chemistry involves the study of non-covalent interactions between molecules to form larger, organized structures. The design of molecules that can self-assemble into well-defined architectures is a key aspect of this field.

The structure of this compound offers potential for its use as a scaffold in supramolecular chemistry. The hydroxyl group can participate in hydrogen bonding, a key interaction in directing self-assembly. The halogen atoms can engage in halogen bonding, another important non-covalent interaction. By modifying the core structure, it is theoretically possible to design molecules that can assemble into specific supramolecular structures such as liquid crystals or molecular cages. At present, there is a lack of specific studies in the scientific literature that demonstrate the use of this compound in forming supramolecular assemblies.

Role in Agrochemical Research as a Synthetic Intermediate

The development of new agrochemicals, such as herbicides, insecticides, and fungicides, is an ongoing area of research. Many of these compounds are complex organic molecules that require multi-step synthetic routes. Halogenated aromatic compounds are common structural motifs in a variety of agrochemicals due to their ability to enhance biological activity and metabolic stability.

This compound, with its bromo, chloro, and methyl-substituted phenyl ring, represents a potential starting material or intermediate for the synthesis of novel agrochemical candidates. The various functional groups allow for the introduction of different pharmacophores and the optimization of a molecule's biological activity. While the general class of halogenated benzyl (B1604629) alcohols is of interest in agrochemical synthesis, specific examples of commercial or investigational agrochemicals derived directly from this compound are not readily found in published research.

Application in Analytical Chemistry as a Derivatizing Agent (non-clinical)

In analytical chemistry, derivatization is the process of chemically modifying a compound to produce a new compound which has properties that are more suitable for analysis by a particular analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC). Derivatizing agents are often used to improve the volatility, thermal stability, or detectability of an analyte.

The benzyl alcohol functionality of this compound could potentially be utilized to develop a derivatizing agent. For instance, it could be converted into a more reactive species that can readily react with specific functional groups in an analyte. The presence of halogen atoms would also introduce a strong signal for electron capture detection (ECD) in GC, enhancing sensitivity. However, there are no established analytical methods that report the use of this compound as a derivatizing agent in non-clinical settings.

Emerging Research Directions and Future Perspectives for 2 Bromo 5 Chloro 4 Methylphenyl Methanol

Development of Novel Synthetic Routes with Enhanced Sustainability and Efficiency

One promising approach involves the palladium-catalyzed carbonylation of benzyl (B1604629) acetate (B1210297) derivatives, which avoids the use of halogen or base additives and can be performed at ambient carbon monoxide pressure. rsc.org Another sustainable route explores the direct carbonylation of benzylic alcohols activated by acetic acid, further reducing the need for pre-functionalized starting materials. rsc.org The optimization of hydrogenation processes, for instance, using catalysts derived from natural zeolites under photo-illuminated conditions, represents another innovative and green approach to synthesizing benzyl alcohol derivatives. springerprofessional.de These methods aim to improve atom economy, reduce energy consumption, and minimize the environmental impact associated with the synthesis of complex molecules.

Table 1: Comparison of Synthetic Approaches for Benzyl Alcohol Derivatives

| Feature | Traditional Methods | Emerging Sustainable Methods |

|---|---|---|

| Starting Materials | Often requires benzyl halides | Utilizes benzyl alcohols or acetates rsc.org |

| Reagents | Strong acids, hazardous halogenating agents | Acetic acid, isopropenyl acetate, CO (1 atm) rsc.org |

| Catalysts | Stoichiometric reagents | Palladium complexes, modified natural zeolites rsc.orgspringerprofessional.de |

| Byproducts | Significant salt and hazardous waste | Acetone, water rsc.org |

| Process Conditions | Often harsh temperatures and pressures | Milder conditions, ambient pressure, visible light rsc.orgspringerprofessional.de |

Exploration of Unconventional Reactivity Patterns of the Halogenated Benzylic Moiety

The unique arrangement of bromo, chloro, and methyl substituents on the aromatic ring of (2-Bromo-5-chloro-4-methylphenyl)methanol creates a distinct electronic and steric environment that can lead to unconventional reactivity. The interplay between the electron-withdrawing halogens and the electron-donating methyl group influences the reactivity of the benzylic alcohol and the aromatic ring itself. Aryl halides are recognized as highly versatile building blocks in organic synthesis due to their polarized carbon-halogen bonds, making them excellent precursors for cross-coupling reactions. researchgate.netacs.org

Research into such molecules focuses on leveraging the differential reactivity of the C-Br and C-Cl bonds, where the C-Br bond is typically more susceptible to oxidative addition in transition metal-catalyzed cross-coupling reactions. This allows for selective functionalization at the bromine-substituted position. Furthermore, the benzylic alcohol group can be a directing group or a site for further transformation, such as oxidation to the corresponding aldehyde or conversion to an ether or ester. The steric hindrance provided by the ortho-bromo and meta-methyl groups can influence the regioselectivity of reactions involving the hydroxyl group or the aromatic ring.

Integration into Flow Chemistry and Automated Synthesis Platforms

The synthesis and derivatization of halogenated compounds can be significantly improved by leveraging flow chemistry and automated synthesis platforms. researchgate.net Continuous flow processes offer superior control over reaction parameters such as temperature, pressure, and mixing, which is particularly beneficial for highly exothermic or fast reactions often associated with halogenations and organometallic chemistry. rsc.orgrsc.org For halogenated compounds, flow chemistry enhances safety by minimizing the volume of hazardous reagents and intermediates present at any given time. rsc.orgamt.uk

Integrating the synthesis of precursors like this compound into automated flow systems can streamline multi-step synthetic sequences, enabling the direct transfer of intermediates to subsequent reaction steps without the need for isolation and purification. mdpi.com This approach not only accelerates the synthesis of target molecules but also improves reproducibility and facilitates process optimization. mdpi.com The use of flow chemistry is particularly advantageous for reactions common in the synthesis of active pharmaceutical ingredients (APIs), where precise control over reaction conditions is critical for achieving high purity and yield. mdpi.com

Table 2: Advantages of Flow Chemistry for Halogenated Compound Synthesis

| Parameter | Batch Processing | Flow Chemistry |

|---|---|---|

| Safety | Higher risk due to large volumes of hazardous materials | Enhanced safety with small reaction volumes rsc.orgamt.uk |

| Heat Transfer | Often inefficient, leading to hotspots and side reactions | Excellent heat transfer, precise temperature control amt.uk |

| Mass Transfer | Limited by mixing efficiency | Superior mixing and mass transfer amt.uk |

| Reaction Control | Less precise control over reaction time and conditions | Accurate control of residence time and stoichiometry |

| Scalability | Scaling up can be challenging and non-linear | More straightforward and predictable scale-up |

| Automation | Difficult to fully automate multi-step processes | Readily integrated with automated control systems vapourtec.comresearchgate.net |

Advanced Characterization Techniques for In-situ Reaction Monitoring

To safely and efficiently control the synthesis of compounds like this compound, particularly in reactions involving energetic intermediates like Grignard reagents, advanced in-situ monitoring techniques are essential. hzdr.de Real-time analytical methods provide continuous data on reactant consumption, intermediate formation, and product generation without the need for manual sampling.

Techniques such as in-situ Fourier-transform infrared (FTIR) spectroscopy can track the concentration of organic halides and the formation of the Grignard reagent, allowing for precise detection of reaction initiation and completion. mt.com For continuous processes, inline near-infrared (NIR) spectroscopy can be employed in a flow cell to monitor the reaction in real-time, enabling the implementation of automated feedback control loops to maintain optimal stoichiometry. acs.org Raman spectroscopy is another powerful tool for unambiguously monitoring organometallic species in real-time, which is particularly useful for sensitive reactions like transmetalations. acs.org These process analytical technologies (PAT) are crucial for understanding reaction kinetics, ensuring process safety, and enabling the development of robust and automated manufacturing processes. hzdr.de

Potential for Derivatization in Novel Material Science Applications

Halogenated organic compounds are critical precursors for the synthesis of functional materials, including organic semiconductors, conjugated polymers, and other optoelectronic materials. researchgate.net The presence of multiple halogen atoms on this compound provides synthetic handles for creating more complex molecular architectures through derivatization.

The C-Br and C-Cl bonds can be selectively functionalized via various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce new carbon-carbon or carbon-heteroatom bonds. This modular approach allows for the systematic tuning of the electronic and physical properties of the resulting materials. The benzylic alcohol group can be used to attach the molecule to surfaces or to incorporate it into polymer backbones. polytechnique.edu The development of novel precursors is a key step in engineering new materials with targeted properties for applications in thin films, porous materials, or systems of biological interest. polytechnique.edu The strategic derivatization of this compound could lead to the creation of novel functional materials with tailored properties for a range of advanced applications. rsc.orgresearchgate.net

Q & A

Basic: What synthetic strategies are recommended for preparing (2-Bromo-5-chloro-4-methylphenyl)methanol with high purity?

Methodological Answer:

The synthesis typically involves halogenation and oxidation steps. A common approach is:

Bromination/Chlorination: Start with a methyl-substituted phenol derivative. Introduce bromine and chlorine via electrophilic aromatic substitution, optimizing reaction conditions (e.g., Lewis acids like FeCl₃ for regioselectivity) .

Hydroxymethylation: Use a Friedel-Crafts alkylation or Grignard reagent to introduce the methanol group.

Purification: Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or preparative HPLC for isolating the product. GC/MS with deuterated methanol as a solvent can confirm purity (>95%) .

Key Considerations:

- Monitor reaction progress via TLC (Rf ~0.3 in 3:7 ethyl acetate/hexane).

- Avoid over-halogenation by controlling stoichiometry (1:1 molar ratio for Br₂/Cl₂).

Advanced: How do bromine and chlorine substituents at positions 2 and 5 influence the compound’s reactivity in Suzuki-Miyaura cross-coupling reactions?

Methodological Answer:

The ortho -bromine and meta -chlorine substituents create steric hindrance and electronic effects:

- Steric Effects: The bromine at position 2 impedes palladium catalyst coordination, requiring bulky ligands (e.g., SPhos) to enhance coupling efficiency .

- Electronic Effects: Chlorine’s electron-withdrawing nature activates the aryl ring for oxidative addition but may deactivate it toward nucleophilic attack.

Experimental Design:

- Compare reaction rates with analogs (e.g., 2-Bromo-4-methylphenyl derivatives) using kinetic studies (NMR monitoring).

- Optimize conditions: 1.5 eq. boronic acid, Pd(OAc)₂ (5 mol%), K₂CO₃ in DMF/H₂O (3:1) at 80°C .

Basic: What spectroscopic techniques are most effective for structural elucidation?

Methodological Answer:

- ¹H/¹³C NMR:

- High-Resolution Mass Spectrometry (HRMS):

- ESI+ mode: Expected [M+H]⁺ at m/z 263.9412 (C₈H₇BrClO⁺) .

- IR Spectroscopy:

Advanced: How can X-ray crystallography resolve ambiguities in molecular conformation?

Methodological Answer:

- Crystallization: Use slow vapor diffusion (hexane/dichloromethane) to grow single crystals.

- Data Collection: Employ SHELX for structure solution (SHELXT) and refinement (SHELXL). Key parameters:

- ORTEP-3 Visualization: Analyze torsion angles to confirm the hydroxymethyl group’s orientation relative to halogens .

Example Finding:

A recent study showed a dihedral angle of 15° between the aromatic ring and hydroxymethyl group, minimizing steric clash with bromine .

Advanced: How to address contradictory NMR data arising from solvent or temperature effects?

Methodological Answer:

- Solvent Effects: Deuterochloroform may cause signal broadening due to hydrogen bonding with the hydroxymethyl group. Compare with DMSO-d₆ spectra to resolve splitting .

- Dynamic Effects: Variable-temperature NMR (VT-NMR) can identify conformational exchange. For example, cooling to 200 K may freeze rotation around the C-OH bond, simplifying splitting patterns .

Case Study:

Discrepancies in coupling constants (J = 5 Hz vs. 8 Hz) were resolved by attributing them to solvent polarity differences .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE): Gloves (nitrile), lab coat, and goggles. Use in a fume hood due to volatility .

- Waste Disposal: Halogenated waste containers (avoid aqueous disposal).

- Spill Management: Absorb with vermiculite, neutralize with 10% NaOH, then dispose as hazardous waste .

Advanced: How does substitution pattern affect chromatographic retention behavior?

Methodological Answer:

- HPLC Method Development:

- Column: C18 (5 µm, 250 × 4.6 mm).

- Mobile Phase: Gradient from 50% to 90% methanol in water (0.1% TFA) over 20 min.

- Retention Time: ~12.5 min, influenced by halogen electronegativity (Br > Cl) .

- Comparative Analysis:

- 2-Bromo-4-chloro analogs elute earlier (~10 min) due to reduced hydrophobicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.